molecular formula C12H10F3NO2S B1394360 Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1217018-83-1

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1394360
M. Wt: 289.28 g/mol
InChI Key: XEFXFDVJHONPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, or 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid ethyl ester, is a chemical compound belonging to the family of benzothiophenes. It is a white powder that is soluble in organic solvents and has a melting point of around 100°C. It is used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Peptide Synthesis
    • This compound is used in the field of biochemistry , specifically in peptide synthesis .
    • It’s used as a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics .
    • The exact methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, it involves coupling the carboxyl group of one amino acid to the amino group of another, often using a coupling agent .
    • The outcomes of such syntheses are new peptides with potential biological activity. The exact results would depend on the specific peptide being synthesized .
  • Synthesis of Substances
    • This compound is used in the field of chemistry , specifically in the synthesis of substances .
    • It’s used as a building block in the synthesis of various chemical compounds .
    • The exact methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, it involves various chemical reactions, often using a catalyst .
    • The outcomes of such syntheses are new compounds with potential applications in various fields. The exact results would depend on the specific compound being synthesized .
  • Synthesis of Substances
    • This compound is used in the field of chemistry , specifically in the synthesis of substances .
    • It’s used as a building block in the synthesis of various chemical compounds .
    • The exact methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, it involves various chemical reactions, often using a catalyst .
    • The outcomes of such syntheses are new compounds with potential applications in various fields. The exact results would depend on the specific compound being synthesized .

properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXFDVJHONPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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